molecular formula C8H9FOS B3150283 2-((2-Fluorophenyl)thio)ethanol CAS No. 685892-15-3

2-((2-Fluorophenyl)thio)ethanol

Cat. No. B3150283
M. Wt: 172.22 g/mol
InChI Key: RRDIRFYMPUIMAU-UHFFFAOYSA-N
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Description

“2-((2-Fluorophenyl)thio)ethanol” is a chemical compound with the molecular formula C8H9FO . It is also known by other names such as 2-fluorophenethyl alcohol, 2-2-fluorophenyl ethanol, 2-2-fluorophenyl ethan-1-ol, benzeneethanol, 2-fluoro, 2-fluorophenethylalcohol, 2-2-fluoro-phenyl-ethanol, 2-fluorobenzeneethanol, acmc-1axdv, o-fluorophenethyl alcohol, 2-fluorophenylethyl alcohol . It is a yellow liquid with a boiling point of 137°C .

Scientific Research Applications

  • Material Science and Pharmaceuticals : Thiophene, a sulfur-containing heteroaromatic ring related to 2-((2-Fluorophenyl)thio)ethanol, is significant in material science and pharmaceuticals. Its applications include thin-film transistors, organic field-effect transistors, organic light-emitting transistors, chemical sensors, and solar cells. Furthermore, substituted thiophenes exhibit biological activities such as antibacterial, antifungal, antioxidant, antivirus, antiprotozoal, insecticidal, antiproliferative, and herbicidal properties (Nagaraju et al., 2018).

  • Enantioselective Synthesis : Research on enantioselective synthesis, which is crucial for producing specific pharmaceutical intermediates, has shown that derivatives of 2-((2-Fluorophenyl)thio)ethanol can be used to study chiral recognition in molecular complexes. This research is essential for understanding the synthesis of pharmaceuticals like antimalarial drugs and treatments for Alzheimer's disease (ChemChemTech, 2022).

  • Crystallography and Molecular Structure : The crystallographic study of compounds related to 2-((2-Fluorophenyl)thio)ethanol provides insights into their molecular structures, essential for understanding their chemical properties and potential applications in fields like drug design and materials science (Percino et al., 2008).

  • Spectroscopic Studies : Spectroscopic methods have been used to study the vibronically-resolved electronic spectra of molecules similar to 2-((2-Fluorophenyl)thio)ethanol, aiding in the understanding of their conformations and electronic transition energies. These studies are relevant in fields like analytical chemistry and material science (Panja et al., 2005).

  • Synthesis Techniques : Various methods for synthesizing thiophene ethanol, a compound related to 2-((2-Fluorophenyl)thio)ethanol, have been explored. These methods include butyl lithium process, Grignard process, and natrium reagent process. These synthesis techniques are crucial for the development of medicinal compounds (Lin-shi, 2007).

properties

IUPAC Name

2-(2-fluorophenyl)sulfanylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FOS/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4,10H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDIRFYMPUIMAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)SCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601304766
Record name 2-[(2-Fluorophenyl)thio]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601304766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-Fluorophenyl)thio)ethanol

CAS RN

685892-15-3
Record name 2-[(2-Fluorophenyl)thio]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=685892-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-Fluorophenyl)thio]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601304766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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